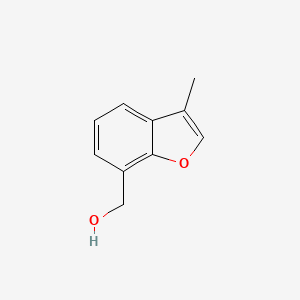

(3-methyl-1-benzofuran-7-yl)methanol

CAS No.: 1781671-37-1

Cat. No.: VC12022721

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1781671-37-1 |

|---|---|

| Molecular Formula | C10H10O2 |

| Molecular Weight | 162.18 g/mol |

| IUPAC Name | (3-methyl-1-benzofuran-7-yl)methanol |

| Standard InChI | InChI=1S/C10H10O2/c1-7-6-12-10-8(5-11)3-2-4-9(7)10/h2-4,6,11H,5H2,1H3 |

| Standard InChI Key | UIZTUYXDUIGXOH-UHFFFAOYSA-N |

| SMILES | CC1=COC2=C(C=CC=C12)CO |

| Canonical SMILES | CC1=COC2=C(C=CC=C12)CO |

Introduction

Structural Elucidation and Nomenclature

The IUPAC name (3-methyl-1,3-dihydro-2-benzofuran-1-yl)methanol (PubChem CID: 171520594) corresponds to a partially saturated benzofuran scaffold . Key structural features include:

-

A 1,3-dihydro-2-benzofuran core, where the furan ring is saturated at positions 1 and 3.

-

A methyl group (-CH3) at position 3 of the dihydrofuran ring.

-

A hydroxymethyl group (-CH2OH) at position 1 of the fused benzene ring.

The molecular formula is C10H12O2 (molecular weight: 164.20 g/mol) . The SMILES notation CC1C2=CC=CC=C2C(O1)CO and InChIKey FSOWVZIKTMQOET-UHFFFAOYSA-N confirm the connectivity and stereochemistry .

Synthetic Strategies for Benzofuran Derivatives

While no direct synthesis of (3-methyl-1-benzofuran-7-yl)methanol is documented, analogous routes from patents and catalytic methods provide actionable insights:

Cyclization of Propanol Derivatives

A patent describes the synthesis of dihydrobenzofurans via Jones reagent oxidation of propanols to carboxylic acids, followed by AlCl3/PCl5-mediated cyclization and NaBH4 reduction (yields: 60–85%) . For example:

-

Oxidation: 3-(3-Fluorophenoxy)propanol → 3-(3-Fluorophenoxy)propanecarboxylic acid.

-

Cyclization: Acid → 3,4-Dihydro-7-substituted-2H-1-benzopyran-4-one.

-

Reduction: Ketone → 3,4-Dihydro-7-substituted-4-hydroxy-2H-1-benzopyran .

Palladium–Copper Catalyzed Coupling

A review highlights Pd/Cu-catalyzed intramolecular cyclization of iodophenols and alkynes to form benzofurans (yields: 84–91%) . Key steps:

-

C–H activation at the phenol oxygen.

-

Alkyne insertion to form the furan ring.

Lewis Acid-Mediated Propargylation

Using In(OTf)3, propargyl alcohols and dicarbonyl compounds undergo propargylation-cyclization to benzofurans (yields: 75–91%) . This method is effective for introducing methyl and hydroxymethyl groups regioselectively.

Physicochemical Properties

Data from PubChem and analogous compounds reveal:

The hydroxymethyl group enhances hydrophilicity compared to non-polar benzofurans, making it suitable for aqueous-phase reactions .

Spectroscopic Characterization

While experimental data for the target compound is scarce, inferred spectral profiles include:

Challenges and Future Directions

-

Stereochemical Control: Partial saturation in the dihydrofuran ring complicates enantioselective synthesis.

-

Scalability: Current methods (e.g., Pd catalysis) require cost-effective alternatives for industrial production.

-

Biological Profiling: Toxicity and pharmacokinetic studies are needed to validate therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume